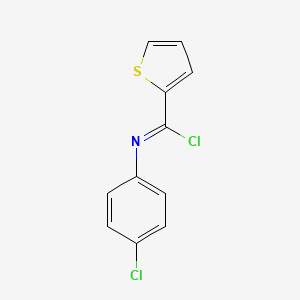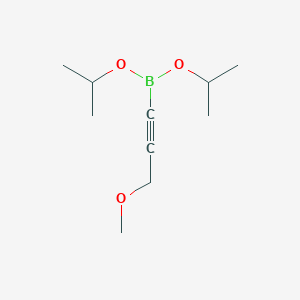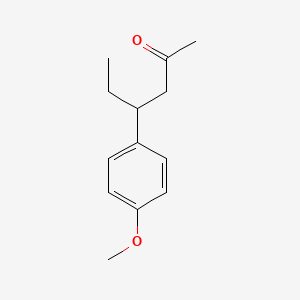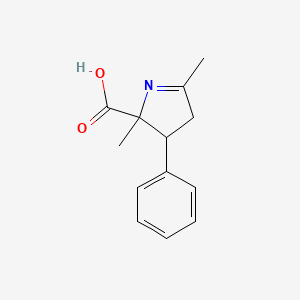![molecular formula C18H38O2Si B12540862 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol CAS No. 828934-46-9](/img/structure/B12540862.png)
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol is a chemical compound with the molecular formula C14H30O2Si It is known for its unique structure, which includes a silyl ether group and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol typically involves the reaction of 2-methylene-1-octanol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The silyl ether group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and trifluoromethanesulfonic acid (TfOH) are employed for substitution reactions.
Major Products
Oxidation: The major product is a ketone or aldehyde, depending on the specific reaction conditions.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products vary depending on the substituent introduced.
Applications De Recherche Scientifique
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The methylene group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylidene-1-octanol: Similar structure but lacks the silyl ether group.
8-{[Tri(propan-2-yl)silyl]oxy}octan-1-ol: Similar structure but lacks the methylene group.
2-Methylidene-8-{[tri(methyl)silyl]oxy}octan-1-ol: Similar structure but with different silyl substituents.
Uniqueness
2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol is unique due to the presence of both the methylene group and the tri(propan-2-yl)silyl ether group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
828934-46-9 |
|---|---|
Formule moléculaire |
C18H38O2Si |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
2-methylidene-8-tri(propan-2-yl)silyloxyoctan-1-ol |
InChI |
InChI=1S/C18H38O2Si/c1-15(2)21(16(3)4,17(5)6)20-13-11-9-8-10-12-18(7)14-19/h15-17,19H,7-14H2,1-6H3 |
Clé InChI |
MOTSYBXZJLJJGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCCC(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


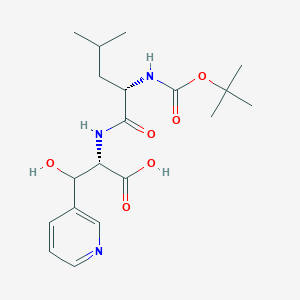

![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
